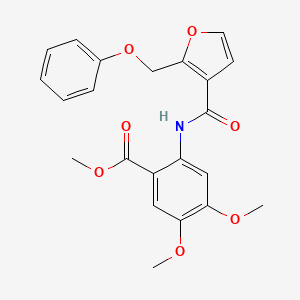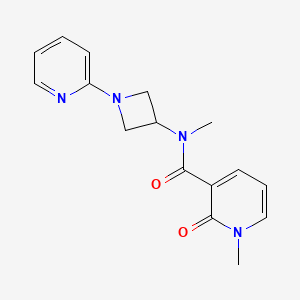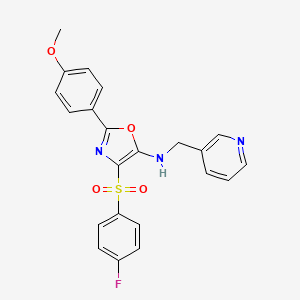
4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine is a useful research compound. Its molecular formula is C22H18FN3O4S and its molecular weight is 439.46. The purity is usually 95%.
BenchChem offers high-quality 4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Magnetic Resonance Elucidation
Research has been conducted on the structure of polymers derived from compounds similar to "4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine". These studies involve the use of spectroscopic and magnetic resonance techniques for structural analysis, which is crucial in understanding the properties and potential applications of these polymers (Paventi, Chan, & Hay, 1996).
Synthesis and Herbicidal Activity
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which are structurally related to the given compound, have been prepared and found to possess excellent herbicidal activity. These studies highlight the potential agricultural applications of such compounds (Moran, 2003).
Photophysical Properties and pH Sensors
There's research on triphenylamine derivatives functionalized with groups like fluorophenyl, methoxyphenyl, and pyridinyl. These compounds, including ones similar to "4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine", have been characterized for their photophysical properties. Some of these compounds have shown pH-dependent absorptions and emissions, suggesting their use as fluorescent pH sensors (Hu et al., 2013).
Polymer Synthesis and Modification
Studies have focused on the synthesis of various polymers and their modification through reactions with different compounds, including those containing sulfonyl groups similar to the one in the query. These researches are significant in the development of new materials with specific properties for applications in industries like pharmaceuticals, electronics, and materials science (Aly & El-Mohdy, 2015).
Anticancer and Antimicrobial Activities
Some compounds structurally related to "4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine" have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies contribute to the development of new therapeutic agents (Wang et al., 2015).
Development of Fluorescent Stains
Research includes the synthesis of fluorescent stains derived from compounds like 5-(4-methoxyphenyl)-2-(4-pyridyl)oxazole, which have potential applications in biochemistry and molecular biology for staining and detection purposes (Litak & Kauffman, 1994).
Proton Exchange Membranes
Studies have been conducted on the development of proton exchange membranes using monomers containing methoxyphenyl groups. These membranes have applications in fuel cell technology, demonstrating the relevance of such compounds in renewable energy research (Wang et al., 2012).
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4S/c1-29-18-8-4-16(5-9-18)20-26-22(31(27,28)19-10-6-17(23)7-11-19)21(30-20)25-14-15-3-2-12-24-13-15/h2-13,25H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTLSHCFJDGHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)oxazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

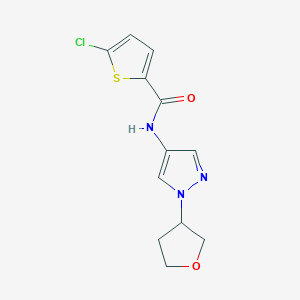
![N-(2-methoxy-5-methylphenyl)-5-[5-(pyrrolidin-1-ylcarbonyl)-1,3,4-oxadiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2629752.png)
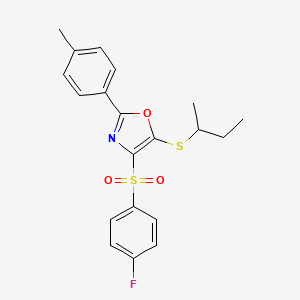
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-(benzyloxy)-4-methoxyphenyl)propanamide](/img/structure/B2629755.png)
![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile](/img/structure/B2629757.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2629758.png)
![methyl 3-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,6-dimethyl-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoate](/img/structure/B2629760.png)
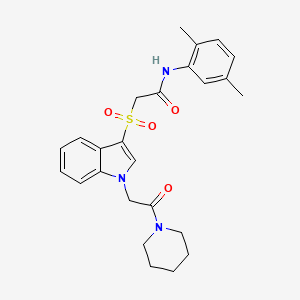
![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2629762.png)
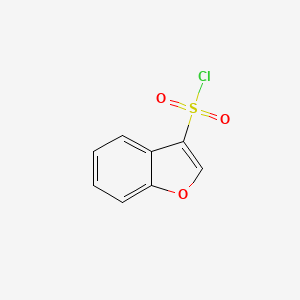
![1-(4-chlorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2629767.png)
![1-Tert-butyl-3-[(4-fluorosulfonyloxyphenyl)carbamoyl]-5-methylpyrazole](/img/structure/B2629769.png)
